molecular formula C9H7FN2 B3042290 (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile CAS No. 55330-46-6

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B3042290
CAS No.: 55330-46-6
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UITAMQMPSA-N
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Description

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile (CAS 55330-46-6) is a fluorinated acrylonitrile derivative characterized by a Z-configuration stereochemistry, an amino group, and a 4-fluorophenyl substituent. Its molecular formula is C₉H₇FN₂, with a calculated molecular weight of 162.16 g/mol. The amino group acts as a hydrogen bond donor (HBD = 1), and the fluorine substituent enhances electronic effects due to its high electronegativity.

Properties

IUPAC Name

(Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYPQORYFJOFC-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Tert-Butoxide-Mediated Condensation

Reaction Mechanism and Procedure

The most widely reported synthesis involves a two-step condensation-hydrolysis sequence. In the first step, acetonitrile , t-butanol , and p-fluorobenzonitrile are mixed in isopropyl ether or tetrahydrofuran (THF). Potassium tert-butoxide is introduced as a condensing agent, initiating a nucleophilic addition-elimination pathway. The reaction proceeds via deprotonation of acetonitrile, forming a resonance-stabilized nitrile anion that attacks the electrophilic carbon of p-fluorobenzonitrile. This generates 3-amino-3-(4-fluorophenyl)acrylonitrile as an intermediate, which is subsequently hydrolyzed to 4-fluorobenzoylacetonitrile under acidic conditions.

Key Advantages:
  • Safety : Potassium tert-butoxide’s non-flammability and hygroscopicity allow safer handling compared to stronger bases like sodium hydride.
  • Yield : The method achieves 87–92% isolated yield under optimized conditions.

Optimization Data

Reaction parameters were systematically tested to maximize efficiency:

Parameter Optimal Value Yield (%)
Solvent Isopropyl ether 87
Base Potassium tert-butoxide 92
Temperature 25°C 90
Reaction Time 30 minutes 88

The use of THF as a co-solvent reduced yields to 78–82% due to competitive side reactions.

Multi-Component Solvent-Free Reaction (SFR)

Green Chemistry Approach

A solvent-free grinding technique using K₂CO₃ as a base enables a one-pot synthesis. This method combines 4-fluorobenzaldehyde , malononitrile , and 2-mercaptopyridine under mechanochemical conditions. The reaction proceeds via a Knoevenagel adduct formation, followed by Michael addition and cyclization.

Reaction Pathway:
  • Knoevenagel Adduct Formation : 4-fluorobenzaldehyde reacts with malononitrile to form a β-arylidenemalononitrile intermediate.
  • Thiol Addition : 2-mercaptopyridine undergoes 1,2-addition to the nitrile group.
  • Cyclization : Intramolecular Michael addition yields the (Z)-configured acrylonitrile.

Comparative Base Screening

Base selection critically influences yield and reaction time:

Base Yield (%) Time (min)
K₂CO₃ 87 30
Na₂CO₃ 63 60
Cs₂CO₃ 61 60
Basic Al₂O₃ 46 300

K₂CO₃ outperformed other bases due to its moderate basicity and compatibility with solvent-free conditions.

Stereoselective Aminocyanation of Alkynes

Silver-Promoted Regiocontrol

A patent-pending method employs N-isocyanoiminotriphenylphosphorane and silver catalysts to achieve stereoselective aminocyanation of terminal alkynes. The reaction installs both the amino and nitrile groups in a single step, favoring the (Z)-isomer through syn-addition mechanisms.

Conditions:
  • Catalyst : AgNO₃ (5 mol%)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature

Substrate Scope and Yield

The method accommodates diverse aryl alkynes, though yields vary with electronic effects:

Substituent on Alkyne Yield (%)
4-Fluorophenyl 85
4-Methoxyphenyl 78
4-Nitrophenyl 65

Electron-withdrawing groups (e.g., -F) enhance reactivity by polarizing the alkyne triple bond.

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability
Potassium tert-butoxide 87–92 Industrial
Solvent-Free (K₂CO₃) 83–90 Lab-scale
Silver-Catalyzed Aminocyanation 65–85 Specialty

The potassium tert-butoxide route is preferred for industrial synthesis due to its high yield and safety profile. Conversely, the solvent-free method offers an eco-friendly alternative but requires longer optimization.

Stereochemical Control

The (Z)-configuration is favored in all methods due to:

  • Steric hindrance in transition states during condensation.
  • Syn-addition mechanisms in aminocyanation.
  • Thermodynamic control in solvent-free conditions, where the (Z)-isomer is more stable.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, the amino and nitrile groups can interact with biological targets, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can impart desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(4-ethylphenyl)acrylonitrile

  • Molecular Formula : C₁₁H₁₂N₂
  • Molecular Weight : 172.10 g/mol
  • Key Features: Replaces the 4-fluorophenyl group with a 4-ethylphenyl moiety. The ethyl group increases hydrophobicity (XLogP = 2 vs. ~1.5 estimated for the fluorinated analog) and reduces polarity. It has a melting point of 88–90°C, attributed to weaker intermolecular interactions compared to fluorine’s electronegative effects. The amino group retains hydrogen-bonding capability, similar to the target compound .

(Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

  • Key Features: Features dual halogen substituents (Cl and F) on adjacent phenyl rings. No specific physicochemical data are provided, but crystallographic studies of related chlorinated analogs (e.g., ) suggest planar molecular conformations, which could influence packing efficiency and stability .

Thiazole-Containing Acrylonitriles

(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

  • Molecular Formula : C₂₀H₁₄FN₃O₂S
  • Key Features: Incorporates a thiazole ring and methoxy/hydroxy substituents. The hydroxy and methoxy groups increase polarity and H-bonding capacity, contrasting with the simpler amino group in the target compound .

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

  • Key Features : Combines a nitro group (electron-withdrawing) and a chloro-methylphenyl substituent. The nitro group drastically alters electronic properties, increasing reactivity in redox environments. The thiazole ring and bulky substituents may reduce solubility compared to the target compound .

Hydrogenated Derivatives

2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (6)

  • Synthesis : Produced via hydrogenation of (Z)-2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile under high-pressure H₂.
  • Key Features: Saturation of the acrylonitrile double bond eliminates conjugation, reducing planarity and altering UV/Vis absorption. The pyrrole group introduces N–H bonding sites, differing from the amino group’s lone pair in the target compound. This derivative exists as a brown oil, indicating lower crystallinity .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) LogP (XLogP) Key Interactions
(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile 4-Fluorophenyl, amino (Z) 162.16 Not reported ~1.5 H-bonding, π-π stacking
3-Amino-3-(4-ethylphenyl)acrylonitrile 4-Ethylphenyl, amino 172.10 88–90 2.0 Hydrophobic interactions
Compound 4 () 4-Chlorophenyl, thiazole ~491.99 Not reported >3.0 Planar stacking, halogen bonding
2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)... 4-Fluorophenyl, pyrrole 214.24 N/A (oil) ~2.5 N–H bonding, reduced planarity
  • Electronic Effects : Fluorine’s electronegativity in the target compound enhances dipole moments and polarizability compared to ethyl or chlorine substituents. Thiazole-containing derivatives exhibit extended conjugation, increasing UV stability .
  • Solubility: Amino and hydroxy groups improve aqueous solubility, whereas ethyl, nitro, and thiazole groups favor organic solvents .

Biological Activity

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a nitrile functional group attached to an acrylonitrile backbone, with an amino group and a fluorophenyl substituent. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylonitrile derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells through multiple mechanisms.

  • Inhibition of Anti-apoptotic Proteins : Compounds have been shown to regulate apoptotic pathways by inhibiting proteins that prevent cell death, such as Bcl-2.
  • Caspase Activation : Increased production of caspases has been observed, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µg/mL) Mechanism
HCT1166.76Apoptosis induction
A549193.93Cell cycle arrest
MCF-710.33Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Antimicrobial Mechanisms

  • DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.
  • Biofilm Formation Inhibition : It also demonstrates the ability to disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various pathogens. The findings are presented in Table 2.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

Q & A

Q. Q1. What are the optimized synthetic routes for (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile, and how do reaction conditions influence isomer ratios?

Methodological Answer: The synthesis typically involves Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, analogs like (Z)-2-(4-bromophenyl)-3-(4-fluorophenyl)acrylonitrile are synthesized using 4-fluorobenzaldehyde and nitrile precursors under basic conditions, with reaction time and temperature critical for controlling isomer ratios . NMR characterization (e.g., 1^1H and 13^{13}C) is essential to distinguish (Z)- and (E)-isomers, as minor shifts in vinyl proton signals (~0.2–0.5 ppm) and coupling constants (J = 8–12 Hz) indicate stereochemistry .

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical assignment of acrylonitrile derivatives?

Methodological Answer: SC-XRD provides unambiguous confirmation of the (Z)-configuration by revealing the spatial arrangement of substituents. For example, in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, the dihedral angle between aromatic rings (~75°) and intramolecular hydrogen bonding (C–H···N) stabilize the (Z)-form . Data-to-parameter ratios >12 and R-factors <0.06 ensure reliability .

Advanced Research: Mechanistic and Biological Studies

Q. Q3. What computational methods (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (FMOs) to predict charge transfer behavior. For acrylonitrile fluorophores, HOMO-LUMO gaps (~3.5 eV) correlate with fluorescence quantum yields, while electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization . Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromism .

Q. Q4. How does this compound interact with biological targets (e.g., PPARβ/δ), and what assays validate its inverse agonistic activity?

Methodological Answer: Competitive ligand binding assays using TR-FRET (time-resolved fluorescence resonance energy transfer) measure binding affinity (IC50_{50} values). For PPARβ/δ-selective ligands like DG172 (a structural analog), coregulator recruitment assays (e.g., SRC-1 vs. NCoR) confirm inverse agonism by enhancing corepressor binding . Downregulation of target genes (e.g., Angptl4) in cell models (IC50_{50} ~9.5 nM) and oral bioavailability studies in mice (plasma Cmax_{max} = 1–5 µM) validate therapeutic potential .

Data Analysis and Contradictions

Q. Q5. How should researchers address contradictions in isomer ratios during acrylonitrile synthesis?

Methodological Answer: Contradictions arise from kinetic vs. thermodynamic control. For example, Pd(OAc)2_2-catalyzed reactions favor (E)-isomers at equilibrium, but additives like XPhos or Cs2_2CO3_3 alter transition states to stabilize (Z)-forms . HPLC with chiral columns or NOESY NMR (nuclear Overhauser effects) can quantify isomer ratios. In one study, (Z:E) ratios shifted from 1:6.3 to 1:14.7 with modified aryl substituents, highlighting electronic effects .

Q. Q6. What spectroscopic techniques differentiate this compound from its degradation products?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular integrity ([M+H]+^+ expected vs. observed Δ <2 ppm). IR spectroscopy identifies degradation via C≡N stretch loss (~2200 cm1^{-1}) or new O–H bands (~3400 cm1^{-1}) from hydrolysis. For stability studies, accelerated aging (40°C/75% RH) coupled with UPLC-MS monitors degradation kinetics .

Advanced Applications in Material Science

Q. Q7. Can this compound serve as a precursor for thermally activated delayed fluorescence (TADF) emitters?

Methodological Answer: Yes. Its electron-deficient nitrile group and planar structure enable π-extended TADF systems. For example, brominated analogs are Suzuki-coupled with carbazole donors to create emitters with submicrosecond delayed lifetimes (τ~0.8 µs) and high EQE (>20%) in OLEDs. Transient photoluminescence (TRPL) and cyclic voltammetry (Eox_{\text{ox}}/Ered_{\text{red}}) confirm charge-transfer excited states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile
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(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile

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